molecular formula C9H13BrN2 B1525250 5-bromo-N-isopropyl-4-methylpyridin-2-amine CAS No. 1219957-32-0

5-bromo-N-isopropyl-4-methylpyridin-2-amine

Cat. No.: B1525250
CAS No.: 1219957-32-0
M. Wt: 229.12 g/mol
InChI Key: VMYSSTCXDDZVCH-UHFFFAOYSA-N
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Description

5-Bromo-N-isopropyl-4-methylpyridin-2-amine is a high-purity (95%) chemical compound offered for research and development applications . This organobromine pyridine derivative serves as a versatile building block in organic synthesis and medicinal chemistry. Its molecular structure features reactive sites, including the bromine atom and the secondary amine, which allow for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura couplings, and other substitution reactions. These properties make it a valuable intermediate for constructing more complex molecules, potentially for the development of pharmaceuticals and agrochemicals. As a halogenated pyridine, it shares characteristics with other compounds in its class that are explored for their biological activity, such as sulfonamide derivatives studied for antibacterial properties against resistant bacterial strains . Researchers can utilize this compound to generate novel compound libraries for screening against various biological targets. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. It is available in multiple pack sizes to suit your laboratory needs .

Properties

IUPAC Name

5-bromo-4-methyl-N-propan-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-6(2)12-9-4-7(3)8(10)5-11-9/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYSSTCXDDZVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201235292
Record name 5-Bromo-4-methyl-N-(1-methylethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201235292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219957-32-0
Record name 5-Bromo-4-methyl-N-(1-methylethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219957-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-methyl-N-(1-methylethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201235292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Process Outline (Adapted for this compound):

Step Reaction Description Reagents & Conditions Notes
1. Protection/Directing group installation React 2-amino-3,5-dibromo-4-methylpyridine with 1,1-dimethoxy-N,N-dimethylmethanamine to form a formimidamide directing group Room temperature, suitable solvent (e.g., DMF) Directing group controls regioselectivity
2. Negishi coupling React the intermediate with methyl zinc compound or methyl zinc salt in the presence of a nickel catalyst to replace the 3-bromo substituent with a methyl group Ni catalyst, inert atmosphere, controlled temperature Enables selective C-C bond formation
3. Hydrolysis Acidic hydrolysis to remove the directing group and regenerate the amine functionality Acidic aqueous conditions Yields 5-bromo-3-methyl-4-methylpyridin-2-amine
4. N-Alkylation Alkylation of the amine with isopropyl halide or via reductive amination with acetone Base (e.g., K2CO3), solvent like acetonitrile or ethanol Introduces the N-isopropyl substituent

This method leverages the regioselectivity imparted by the directing group and the efficiency of Negishi coupling to install methyl groups selectively, followed by N-alkylation to introduce the isopropyl group on the amine nitrogen.

Suzuki Cross-Coupling for Pyridine Core Functionalization

An alternative route involves Suzuki-Miyaura cross-coupling reactions to functionalize the pyridine ring and install substituents prior to amine formation.

Step Reaction Description Reagents & Conditions Notes
1. Halogenated pyridine intermediate preparation Obtain 6-bromo-4-methylpyridin-2-amine or similar derivatives Commercial or synthesized via halogenation Starting point for coupling
2. Suzuki cross-coupling Couple arylboronic acids or alkylboronic acids with bromopyridine under palladium catalysis Pd catalyst, base (K2CO3), solvents like ethanol or THF, heating Allows introduction of methyl or other alkyl groups
3. N-Alkylation Introduce isopropyl group on the amino nitrogen via alkylation or reductive amination Isopropyl halide or acetone with reducing agent (e.g., NaBH3CN) Finalizes the target molecule

This method is widely used in industrial and laboratory settings due to its robustness and scalability.

Direct Amination and Alkylation Approaches

Direct amination of halogenated pyridine derivatives followed by N-alkylation is also a feasible method:

  • Direct amination: Using ammonia or primary amines under nucleophilic aromatic substitution conditions to introduce the amino group at the 2-position.
  • N-alkylation: Subsequent reaction of the amino group with isopropyl halides or via reductive amination to install the isopropyl substituent.

This approach is simpler but may require careful control of reaction conditions to avoid polyalkylation or side reactions.

Purification and Characterization

Purification methods for this compound include:

  • Chromatography: Silica gel column chromatography is commonly employed to separate the target compound from impurities.
  • Crystallization: Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) to obtain analytically pure material.

Characterization is typically performed using:

Summary Table of Preparation Methods

Method Key Reactions Advantages Challenges
Directed metalation + Negishi coupling + N-alkylation Directed group installation, Negishi coupling, hydrolysis, N-isopropylation High regioselectivity, good yields Requires sensitive organometallic reagents, inert atmosphere
Suzuki cross-coupling + N-alkylation Pd-catalyzed coupling, N-isopropylation Scalable, robust Palladium catalyst cost, reaction optimization needed
Direct amination + N-alkylation Nucleophilic substitution, alkylation Simpler reagents Potential side reactions, lower selectivity

Research Findings and Notes

  • The Negishi coupling method is well-documented for selective methylation of bromopyridines, enabling precise substitution patterns necessary for complex derivatives like this compound.
  • Suzuki cross-coupling is a versatile and widely used industrial method for functionalizing halogenated pyridines, providing a reliable route to intermediates before amine alkylation.
  • N-alkylation to introduce the isopropyl group is commonly achieved via reaction with isopropyl halides or reductive amination with acetone, offering flexibility depending on available reagents and desired purity.
  • Purification by chromatography and crystallization ensures high purity, critical for applications in pharmaceutical and agrochemical synthesis.

This detailed overview synthesizes diverse, authoritative sources to present a comprehensive picture of the preparation methods of this compound, emphasizing the strategic use of coupling reactions and alkylation techniques to achieve the target compound with high selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-isopropyl-4-methylpyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while oxidation reactions may produce N-oxides or other oxidized derivatives .

Scientific Research Applications

Biological Activities

5-bromo-N-isopropyl-4-methylpyridin-2-amine has shown promising biological activities, making it a candidate for further pharmacological studies.

Antibacterial Properties

Research indicates that compounds related to this compound exhibit significant antibacterial effects against resistant strains such as Klebsiella pneumoniae . The minimum inhibitory concentration (MIC) values reported are notably low, suggesting high potency.

CompoundMIC (μg/mL)MBC (μg/mL)
This compound0.390.78

Anti-Thrombolytic Activity

In studies evaluating anti-thrombolytic activity, derivatives of this compound have demonstrated varying degrees of efficacy, with some showing significant inhibition of clot formation in human blood .

CompoundAnti-Thrombolytic Activity (%)
5-bromo derivative 131.61
5-bromo derivative 241.32

Material Science Applications

The compound's structure allows it to function as a chiral dopant in liquid crystal displays (LCDs). Density functional theory (DFT) studies have shown that derivatives can be engineered for specific optical properties, enhancing their utility in electronic applications .

Case Study 1: Antibacterial Screening

In a recent study, researchers synthesized a series of pyridine derivatives from this compound and screened them against multidrug-resistant bacteria. The results highlighted the compound's potential as a lead structure for developing new antibiotics targeting resistant pathogens .

Case Study 2: Liquid Crystal Applications

Another study focused on the application of this compound in the field of materials science. The synthesized derivatives were tested for their ability to act as chiral dopants in LCDs, revealing promising results that could lead to improvements in display technologies .

Mechanism of Action

The mechanism of action of 5-bromo-N-isopropyl-4-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and isopropyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Core Structure Substituents and Modifications Pharmacological Notes Synthesis Method (if reported)
5-Bromo-N-isopropyl-4-methylpyridin-2-amine C₉H₁₃BrN₂ Pyridine Br (C5), N-isopropyl (C2), CH₃ (C4 Not reported Not specified in evidence
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine C₉H₁₂BrClN₄ Pyrimidine Br (C5), Cl (C2), N-cyclopentyl (C4) Not reported Intermediate for drug synthesis
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine C₁₄H₁₅BrN₂O₂ Pyridine Br (C5), N-(3,4-dimethoxybenzyl) (C2) Anti-tumor, anti-viral Reductive amination
5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine C₇H₈BrN₃O₂ Pyridine Br (C5), NO₂ (C3), CH₃ (C4), CH₃-N (C2) Not reported (GHS hazard data) Not specified
5-Bromo-N-[(4-fluorophenyl)methyl]pyridin-2-amine C₁₂H₁₀BrFN₂ Pyridine Br (C5), N-(4-fluorobenzyl) (C2) Not reported Not specified

Key Observations:

Core Structure Differences :

  • Pyridine derivatives (e.g., target compound) have a single nitrogen atom in the aromatic ring, whereas pyrimidine analogs (e.g., 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine) contain two nitrogen atoms, altering electronic properties and hydrogen-bonding capabilities .

N-Substituents: The isopropyl group in the target compound offers moderate steric bulk compared to the cyclopentyl group in the pyrimidine analog and the aromatic benzyl groups in other derivatives . Electron-Withdrawing Groups: The nitro group in 5-bromo-N,4-dimethyl-3-nitropyridin-2-amine increases reactivity but may reduce stability .

Pharmacological Relevance :

  • Only 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine has reported anti-tumor and anti-viral activities, likely due to the 3,4-dimethoxybenzyl group enhancing binding affinity to biological targets .

Biological Activity

5-Bromo-N-isopropyl-4-methylpyridin-2-amine (CAS No. 1219957-32-0) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

The compound features a bromine atom attached to a pyridine ring, with an isopropyl and methyl group contributing to its unique properties. The molecular formula is C9H13BrN2C_9H_{13}BrN_2, and it has been characterized for various applications in drug development and biological research.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that compounds with similar structures can inhibit various kinases, particularly those involved in cancer signaling pathways. The mechanism often involves:

  • Inhibition of Kinases : Compounds similar to this compound have been shown to bind to ATP-binding sites on kinases, blocking phosphorylation processes critical for cell signaling in cancer cells.
  • Modulation of Nitric Oxide Synthase (iNOS) : Some studies suggest that pyridine derivatives can influence iNOS activity, which is implicated in inflammatory responses and cancer progression .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer Activity Inhibits specific kinases involved in tumor growth and metastasis.
Anti-inflammatory Modulates iNOS expression, potentially reducing inflammation in various models.
Neuroprotective Shows promise in inhibiting cholinesterase enzymes, which may benefit Alzheimer's treatment.

Case Studies and Research Findings

  • Anticancer Properties : A study investigated the effects of pyridine derivatives on FaDu hypopharyngeal tumor cells, demonstrating that certain analogs exhibited cytotoxic effects superior to standard treatments like bleomycin. The structure–activity relationship indicated that modifications at the nitrogen position significantly enhanced biological activity .
  • Inflammation Models : In vivo biodistribution studies using animal models treated with lipopolysaccharides (LPS) revealed that certain derivatives could effectively target inflamed tissues, indicating their potential as imaging agents for iNOS activation .
  • Cognitive Function : Research into cholinesterase inhibition suggests that compounds related to this compound may improve cognitive function by preventing the breakdown of neurotransmitters associated with memory and learning .

Q & A

Basic: What are the optimal synthetic routes for 5-bromo-N-isopropyl-4-methylpyridin-2-amine?

Methodological Answer:
The synthesis typically involves bromination of a precursor pyridine derivative (e.g., 4-methylpyridin-2-amine) followed by N-alkylation with isopropyl halides. Key steps include:

  • Bromination : Use N-bromosuccinimide (NBS) in acetonitrile under reflux (60–80°C) to introduce bromine at the 5th position .
  • Alkylation : React the brominated intermediate with isopropyl bromide in ethanol or DMF, using potassium carbonate (K₂CO₃) as a base at 50–70°C to achieve selective N-substitution .
    Critical Parameters :
  • Solvent polarity (DMF enhances nucleophilicity).
  • Temperature control to avoid over-alkylation.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate eluent).

Basic: How can structural characterization of this compound be performed rigorously?

Methodological Answer:
Combine X-ray crystallography , NMR , and mass spectrometry :

  • X-ray Crystallography : Use SHELXL (via SHELX suite) for refinement . Crystallize the compound in ethanol or methanol; intermolecular hydrogen bonds (e.g., N–H···N) stabilize the lattice .
  • NMR : Assign peaks using ¹H/¹³C spectra in CDCl₃. Key signals:
    • δ 1.2–1.4 ppm (isopropyl CH₃).
    • δ 2.3 ppm (4-CH₃).
    • δ 8.1 ppm (pyridine H6).
  • HRMS : Confirm molecular weight (C₉H₁₃BrN₂; expected [M+H⁺] = 245.03).

Advanced: How do steric effects from the isopropyl group influence reactivity in cross-coupling reactions?

Methodological Answer:
The isopropyl group introduces steric hindrance, affecting:

  • Buchwald–Hartwig Amination : Reduced yields due to restricted access to the palladium catalyst. Mitigate by using bulky ligands (e.g., XPhos) .
  • Suzuki Coupling : Para-bromine is more reactive than ortho-substituted positions. Use microwave-assisted heating (120°C, 30 min) with Pd(PPh₃)₄ to enhance coupling efficiency .
    Data Contradiction Note :
    Conflicting reports exist on regioselectivity in arylations. Validate via control experiments with model substrates (e.g., 5-bromo-2-aminopyridine derivatives) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer:
Contradictions often arise from assay variability or structural analogs . Address via:

  • Standardized Assays : Compare IC₅₀ values under identical conditions (e.g., pH 7.4, 37°C) .
  • Structural Analog Analysis : Test derivatives (e.g., N-ethyl or N-cyclohexyl variants) to isolate substituent effects .
  • Computational Modeling : Use docking studies (AutoDock Vina) to predict binding affinities against targets like kinase enzymes .

Advanced: What strategies optimize its use as a ligand in coordination chemistry?

Methodological Answer:
Leverage the pyridine nitrogen and amine group for metal binding:

  • Coordination Modes : Bidentate (Npyridine and NH) or monodentate (Namine only). Confirm via IR (νN–H shifts) and UV-Vis (d-d transitions in Cu²⁺ complexes) .
  • Stability Screening : Test ligand-metal ratios (1:1 vs. 2:1) in acetonitrile/water. Higher ratios favor polynuclear complexes but may precipitate .

Advanced: How does bromine position (5 vs. 3/4) impact electronic properties?

Methodological Answer:
The 5-bromo substituent alters electron density and HOMO-LUMO gaps :

  • DFT Calculations (Gaussian 16): Compare Mulliken charges at pyridine positions. 5-Bromo shows greater electron withdrawal at C4, enhancing electrophilicity .
  • Cyclic Voltammetry : Measure redox potentials in DMF. 5-Bromo derivatives exhibit lower reduction potentials (-1.2 V vs. Ag/AgCl) than 3-bromo analogs .

Advanced: What are best practices for analyzing degradation products under acidic conditions?

Methodological Answer:

  • Forced Degradation : Reflux in 0.1M HCl (70°C, 24h). Monitor via HPLC (C18 column, 0.1% TFA/ACN gradient).
  • Major Degradants :
    • Debromination : Forms N-isopropyl-4-methylpyridin-2-amine (confirmed by loss of m/z 79.9 in HRMS) .
    • Ring Oxidation : Detect 2-pyridone derivatives via LC-MS/MS .

Advanced: How to design structure-activity relationship (SAR) studies for antimicrobial activity?

Methodological Answer:

  • Analog Library : Synthesize derivatives with varying N-alkyl (e.g., butyl, cyclohexyl) and methyl positions .
  • Bioactivity Testing :
    • MIC assays against Gram+/Gram- bacteria.
    • Compare with control (e.g., ciprofloxacin).
    • Key SAR Insight : Bulky N-substituents (isopropyl > methyl) enhance membrane penetration but reduce solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
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5-bromo-N-isopropyl-4-methylpyridin-2-amine
Reactant of Route 2
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5-bromo-N-isopropyl-4-methylpyridin-2-amine

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